molecular formula C10H13NO3 B1272458 3-Amino-3-(3-methoxyphenyl)propanoic acid CAS No. 68208-19-5

3-Amino-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B1272458
CAS No.: 68208-19-5
M. Wt: 195.21 g/mol
InChI Key: FGMPGCPZEOXEES-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of beta-alanine, where the amino group is attached to a propanoic acid backbone, and a methoxyphenyl group is substituted at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium on charcoal catalyst.

    Final Step: The resulting amine is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 3-Nitro-3-(3-methoxyphenyl)propanoic acid.

    Reduction: 3-Amino-3-(3-methoxyphenyl)propanol.

    Substitution: 3-Amino-3-(3-substituted phenyl)propanoic acid.

Scientific Research Applications

3-Amino-3-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors in the body, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, signal transduction pathways, and gene expression.

Comparison with Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propanoic acid
  • 3-Amino-3-(3-hydroxyphenyl)propanoic acid
  • 3-Amino-3-(3-chlorophenyl)propanoic acid

Comparison:

  • Uniqueness: The presence of the methoxy group at the third position of the phenyl ring in 3-Amino-3-(3-methoxyphenyl)propanoic acid imparts unique chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with biological targets.
  • Differences: Compared to its analogs, the methoxy-substituted compound may exhibit different solubility, stability, and biological activity profiles.

Properties

IUPAC Name

3-amino-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMPGCPZEOXEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377388
Record name 3-amino-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68208-19-5
Record name 3-Amino-3-(3-methoxyphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68208-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Corresponding to Example 1a, 200 g of 3-methoxybenzaldehyde were reacted with ammonium acetate and malonic acid. A white solid was obtained (yield: 135.5 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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